
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride (2E4PPD) is a novel compound that has recently been studied for its potential applications in scientific research. It belongs to the class of piperidine derivatives and has been used in a variety of research experiments due to its interesting properties.
科学的研究の応用
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride has recently been studied for its potential applications in scientific research. It has been used in a variety of experiments due to its interesting properties, such as its ability to interact with other molecules in a specific way. It has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. These reactions are thought to be responsible for the anti-inflammatory and anti-cancer properties of the compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are proteins that are involved in the body’s inflammatory response. It has also been found to reduce the growth of cancer cells and induce apoptosis, which is the process of cell death.
実験室実験の利点と制限
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is a relatively new compound, so there are still some unknowns when it comes to its use in lab experiments. However, it does have some advantages. It is relatively easy to synthesize and is also stable, which makes it ideal for use in experiments. The main limitation is that its exact mechanism of action is still not fully understood, so further research is needed to better understand its effects.
将来の方向性
There are a number of potential future directions for 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride research. These include further studies into its anti-inflammatory and anti-cancer properties, as well as its potential use as a therapeutic agent. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, further studies could be done to explore its potential applications in other areas, such as drug delivery and diagnostics.
合成法
2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride can be synthesized through a process called the Biginelli reaction. This reaction involves the condensation of ethyl acetoacetate, urea, and a substituted aromatic aldehyde in the presence of an acid catalyst. This reaction results in the formation of a dihydropyrimidine compound, which can then be converted into this compound by the addition of hydrochloric acid.
特性
IUPAC Name |
2-ethyl-4-piperidin-3-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9;;/h5,7,9,12H,2-4,6,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZIKZGPYZRWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)
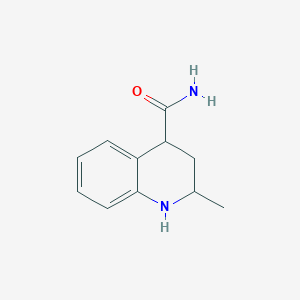

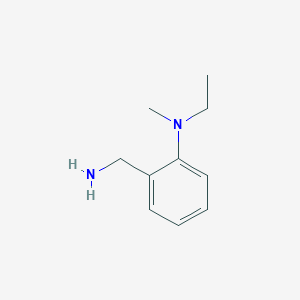
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
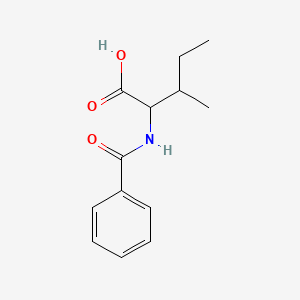

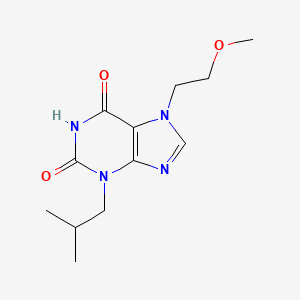
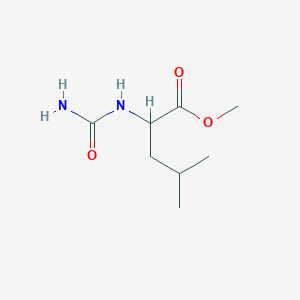
![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B6144202.png)
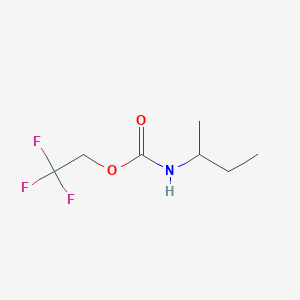

![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)